2-(Tributylstannyl)pyrazine
Overview
Description
2-(Tributylstannyl)pyrazine is an organotin compound with the molecular formula C16H30N2Sn. It is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions . The compound is characterized by a pyrazine ring bonded to a tributylstannyl group, making it a valuable reagent in various chemical transformations.
Scientific Research Applications
2-(Tributylstannyl)pyrazine has several applications in scientific research:
Chemistry: It is widely used in organic synthesis for the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides and nucleotides, through cross-coupling reactions.
Medicine: In medicinal chemistry, this compound is used to synthesize drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and electronic materials.
Safety and Hazards
Mechanism of Action
Mode of Action
It is used in the microwave-assisted synthesis of substituted pyranones by palladium-catalyzed cross-coupling of arylstannanes with pyranyl triflates .
Biochemical Pathways
The compound’s role in the synthesis of substituted pyranones suggests it may influence pathways involving these molecules .
Result of Action
Its use in the synthesis of substituted pyranones suggests it may play a role in reactions involving these molecules .
Biochemical Analysis
Biochemical Properties
2-(Tributylstannyl)pyrazine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions . The compound’s interaction with palladium catalysts is crucial for its role in organic synthesis, enabling the formation of diverse chemical structures.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic activity and gene expression patterns
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with palladium catalysts, leading to the formation of carbon-carbon bonds. The compound binds to the palladium catalyst, facilitating the transfer of electrons and enabling the cross-coupling reaction . This interaction is critical for the compound’s role in organic synthesis, allowing for the efficient formation of complex chemical structures.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Identifying the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in these pathways can influence metabolic flux and metabolite levels, affecting overall cellular metabolism
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Studying the transport and distribution of the compound is crucial for understanding its pharmacokinetics and optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function, affecting its interactions with cellular components . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in biomedical research.
Preparation Methods
2-(Tributylstannyl)pyrazine can be synthesized through several methods. One common synthetic route involves the reaction of pyrazine with tributyltin chloride in the presence of a base, such as sodium hydride or potassium tert-butoxide . The reaction typically proceeds under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
2-(Tributylstannyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can be oxidized to form pyrazine derivatives or reduced to form stannane derivatives, depending on the reagents and conditions used.
Coupling Reactions: It is frequently used in Stille coupling reactions, where it reacts with organic halides or triflates in the presence of a palladium catalyst to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction with an aryl halide, the major product would be an arylpyrazine derivative .
Comparison with Similar Compounds
2-(Tributylstannyl)pyrazine can be compared with other organotin compounds, such as:
2-(Tributylstannyl)pyridine: Similar to this compound, this compound contains a pyridine ring instead of a pyrazine ring.
2-(Tributylstannyl)pyrimidine: This compound contains a pyrimidine ring and is used in similar applications as this compound.
2-(Tributylstannyl)imidazole: This compound features an imidazole ring and is used in cross-coupling reactions.
The uniqueness of this compound lies in its specific reactivity and selectivity in cross-coupling reactions, making it a valuable reagent for the synthesis of pyrazine-containing compounds .
Properties
IUPAC Name |
tributyl(pyrazin-2-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N2.3C4H9.Sn/c1-2-6-4-3-5-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBXTKIWZAHFAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371983 | |
Record name | 2-(Tributylstannyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205371-27-3 | |
Record name | 2-(Tributylstannyl)pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205371-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Tributylstannyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(tributylstannyl)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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